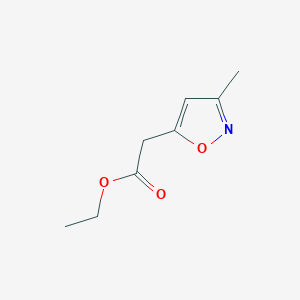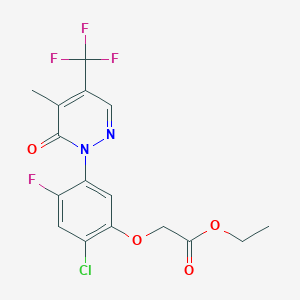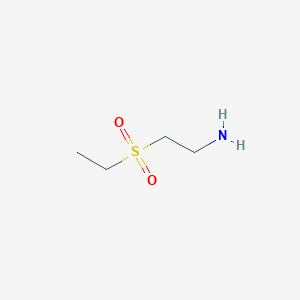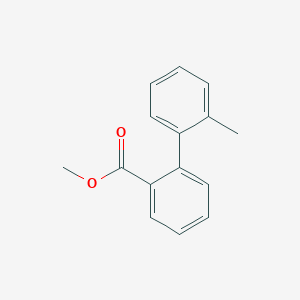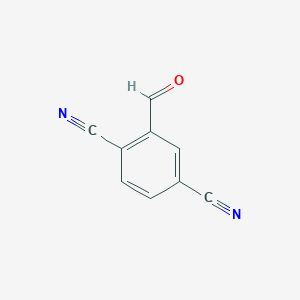
2-Formylbenzene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylbenzene-1,4-dicarbonitrile (FDC) is an organic compound that belongs to the family of benzene derivatives. It has two cyano groups and one aldehyde group attached to a benzene ring. FDC has been widely used in the field of organic chemistry due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile is not fully understood. However, it is believed that 2-Formylbenzene-1,4-dicarbonitrile exerts its biological effects by interacting with cellular components such as DNA, RNA, and proteins. 2-Formylbenzene-1,4-dicarbonitrile has been shown to form covalent adducts with DNA, which can lead to DNA damage and cell death. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Formylbenzene-1,4-dicarbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, which can lead to the accumulation of lipids in cells. 2-Formylbenzene-1,4-dicarbonitrile has also been found to inhibit the activity of enzymes involved in glucose metabolism, which can lead to the inhibition of cell proliferation. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formylbenzene-1,4-dicarbonitrile has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 2-Formylbenzene-1,4-dicarbonitrile has also been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, 2-Formylbenzene-1,4-dicarbonitrile also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Furthermore, 2-Formylbenzene-1,4-dicarbonitrile can be unstable under certain conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 2-Formylbenzene-1,4-dicarbonitrile. One area of interest is the development of 2-Formylbenzene-1,4-dicarbonitrile-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of 2-Formylbenzene-1,4-dicarbonitrile's mechanism of action, particularly its interaction with cellular components such as DNA and proteins. Furthermore, the development of new synthesis methods for 2-Formylbenzene-1,4-dicarbonitrile could lead to the production of more potent analogs with improved biological activity.
Métodos De Síntesis
The synthesis of 2-Formylbenzene-1,4-dicarbonitrile can be achieved by reacting 2-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group and the malononitrile molecule. The resulting product is then reduced with a reducing agent such as sodium borohydride to yield 2-Formylbenzene-1,4-dicarbonitrile.
Aplicaciones Científicas De Investigación
2-Formylbenzene-1,4-dicarbonitrile has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral properties. 2-Formylbenzene-1,4-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 2-Formylbenzene-1,4-dicarbonitrile has been tested against several viruses, including HIV, and has been found to exhibit antiviral activity.
Propiedades
Número CAS |
164932-42-7 |
|---|---|
Nombre del producto |
2-Formylbenzene-1,4-dicarbonitrile |
Fórmula molecular |
C9H4N2O |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-formylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H |
Clave InChI |
IJRZHESCEKKNGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
SMILES canónico |
C1=CC(=C(C=C1C#N)C=O)C#N |
Sinónimos |
1,4-Benzenedicarbonitrile, 2-formyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



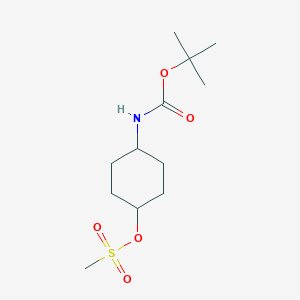
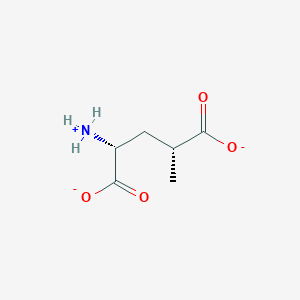
![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)
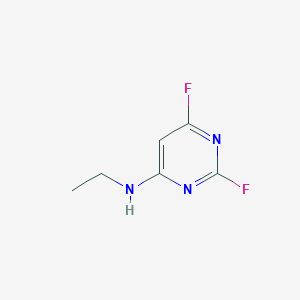
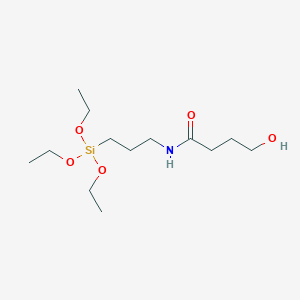
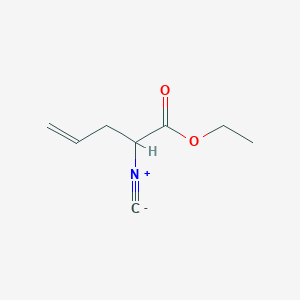
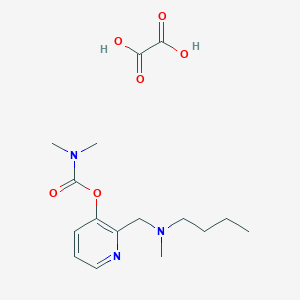
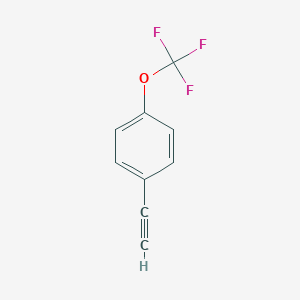
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
